5-Methyl-3-(trifluoromethyl)picolinic acid
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Overview
Description
5-Methyl-3-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridine ring. One common method is the direct trifluoromethylation of 5-methylpicolinic acid using trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, nucleophilic substitution, and subsequent functional group transformations to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the methyl group at the 5-position.
3-(Trifluoromethyl)picolinic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methylpicolinic acid: Similar structure but lacks the trifluoromethyl group at the 3-position.
Uniqueness: 5-Methyl-3-(trifluoromethyl)picolinic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)6(7(13)14)12-3-4/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRASENGVRHGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-31-7 |
Source
|
Record name | 5-Methyl-3-(trifluoromethyl)picolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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